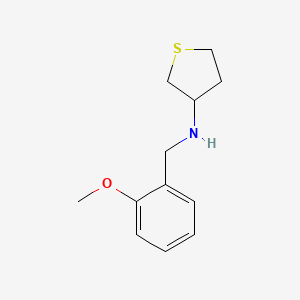![molecular formula C18H26F2N2O B6039957 2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)
2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol, commonly known as CP-122,288, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized in the late 1990s by a team of researchers at Pfizer, Inc. as part of their efforts to develop new treatments for drug addiction and other psychiatric disorders. Since then, CP-122,288 has been extensively studied for its potential therapeutic applications and its mechanism of action.
作用机制
CP-122,288 exerts its effects by binding selectively to the dopamine D3 receptor and blocking its activity. This receptor is believed to play a key role in the reward pathway of the brain, which is involved in addiction and other addictive behaviors. By blocking the activity of this receptor, CP-122,288 may help to reduce cravings for drugs and other addictive substances, thereby reducing the likelihood of relapse.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, altering the activity of other neurotransmitters, and reducing the activity of certain brain regions involved in addiction and other addictive behaviors. These effects are believed to contribute to the therapeutic effects of CP-122,288 in the treatment of drug addiction and other psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of CP-122,288 for laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows researchers to study the effects of blocking this receptor specifically. However, one of the limitations of CP-122,288 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several potential future directions for research on CP-122,288. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential for the treatment of addiction and other psychiatric disorders. Another area of interest is the study of CP-122,288 in combination with other drugs or therapies, to determine whether it could be used in combination with other treatments to enhance their efficacy. Finally, further research is needed to better understand the long-term effects of CP-122,288 on the brain and behavior, and to determine whether it could be used safely and effectively in human patients.
合成方法
The synthesis of CP-122,288 involves several steps, starting with the reaction of 2-cyclopentenone with 2,5-difluorobenzylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with 2-chloroethanol to form the final product, CP-122,288. The synthesis of CP-122,288 is a complex and challenging process that requires specialized expertise in organic chemistry.
科学研究应用
CP-122,288 has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is believed to play a key role in drug addiction and other addictive behaviors. CP-122,288 has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
属性
IUPAC Name |
2-[1-cyclopentyl-4-[(2,5-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-15-5-6-18(20)14(11-15)12-21-8-9-22(16-3-1-2-4-16)17(13-21)7-10-23/h5-6,11,16-17,23H,1-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIBEWWYVDDHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6039880.png)
![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6039885.png)
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6039900.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)
![tert-butyl (1-{5-[(2-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B6039927.png)

![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)
![3-[3-(dimethylamino)propyl]-1-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B6039958.png)

![2-amino-5-(4-chlorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6039972.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
